Cas no 6958-80-1 (1,5-Pentanediamine,N1,N5-bis(phenylmethylene)-)

1,5-Pentanediamine,N1,N5-bis(phenylmethylene)- structure
6958-80-1 structure
Product Name:1,5-Pentanediamine,N1,N5-bis(phenylmethylene)-
CAS No:6958-80-1
MF:C19H22N2
MW:278.391384601593
CID:518559
PubChem ID:248219
Update Time:2025-04-19

1,5-Pentanediamine,N1,N5-bis(phenylmethylene)- Chemical and Physical Properties

Names and Identifiers

    • 1,5-Pentanediamine,N1,N5-bis(phenylmethylene)-
    • N-[5-(benzylideneamino)pentyl]-1-phenylmethanimine
    • N-[5-(benzylideneamino)pentyl]-1-phenyl-methanimine
    • 1,5-Bis-benzylidenamino-pentan
    • 1,5-Bis-benzyliden-aminopentan
    • AC1L6LWT
    • AC1Q4T6M
    • AR-1K1569
    • CTK9A1518
    • Dibenzyliden-cadaverin
    • n,n'-bis[(e)-phenylmethylidene]pentane-1,5-diamine
    • NN'-di(benzylidene)-1,5-diaminopentane
    • NSC64895
    • 6958-80-1
    • DTXSID70289845
    • SCHEMBL12460453
    • NSC-64895
    • Inchi: 1S/C19H22N2/c1-4-10-18(11-5-1)16-20-14-8-3-9-15-21-17-19-12-6-2-7-13-19/h1-2,4-7,10-13,16-17H,3,8-9,14-15H2/b20-16+,21-17+
    • InChI Key: OKINVGZUYAWDGR-NWILIBCHSA-N
    • SMILES: N(=C/C1C=CC=CC=1)\CCCCC/N=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 278.17846
  • Monoisotopic Mass: 278.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 24.7Ų

Experimental Properties

  • Density: 0.95
  • Boiling Point: 427.2°Cat760mmHg
  • Flash Point: 204.8°C
  • Refractive Index: 1.539
  • PSA: 24.72
  • LogP: 4.39490
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